molecular formula C12H15NO B13223491 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one

3-[4-(Aminomethyl)phenyl]cyclopentan-1-one

Cat. No.: B13223491
M. Wt: 189.25 g/mol
InChI Key: TVQJIVURJBJWFK-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]cyclopentan-1-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by a cyclopentanone ring substituted with a phenyl group that has an aminomethyl group attached to it. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-(aminomethyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reactors, continuous flow systems, and automated purification processes to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(Aminomethyl)phenyl]cyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentanone ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)phenyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and an aminomethyl-phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]cyclopentan-1-one

InChI

InChI=1S/C12H15NO/c13-8-9-1-3-10(4-2-9)11-5-6-12(14)7-11/h1-4,11H,5-8,13H2

InChI Key

TVQJIVURJBJWFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)CN

Origin of Product

United States

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